1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021263-61-5
Cat. No.: VC11933960
Molecular Formula: C16H17FN6O3S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-61-5 |
|---|---|
| Molecular Formula | C16H17FN6O3S |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 6-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C16H17FN6O3S/c1-26-14-3-2-12(10-13(14)17)27(24,25)22-8-6-21(7-9-22)16-5-4-15-19-18-11-23(15)20-16/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | UVNUJQKGLWADSR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)F |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)F |
Introduction
1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound featuring a piperazine ring and a triazolo-pyridazin moiety. This compound is of interest in medicinal chemistry due to its unique structural components, which contribute to its potential biological activity. The presence of a sulfonyl group and fluorine atom enhances its chemical reactivity and solubility properties.
Synthesis and Characterization
The synthesis of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, including the formation of the triazolo-pyridazin core and the incorporation of the benzenesulfonyl group. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Synthesis Steps
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Formation of the Triazolo-Pyridazin Core: This step involves the synthesis of the triazolo-pyridazin ring system, which can be achieved through various methods involving the condensation of appropriate precursors.
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Incorporation of the Benzenesulfonyl Group: This involves the reaction of the triazolo-pyridazin core with a benzenesulfonyl chloride derivative, such as 3-fluoro-4-methoxybenzenesulfonyl chloride.
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Piperazine Ring Formation: The piperazine ring is incorporated into the structure, typically through a nucleophilic substitution reaction.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): Employed to verify the molecular weight and composition of the compound.
Potential Applications
1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine has potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. The compound's unique structure offers opportunities for modifying its biological activity through chemical modifications.
Potential Biological Targets
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Enzyme Inhibition: The compound may exhibit inhibitory activity against specific enzymes, which could be useful in treating diseases associated with enzyme dysregulation.
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Receptor Binding: Its ability to bind to receptors could influence cellular signaling pathways, offering therapeutic potential.
Future Research Directions
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Biological Activity Assessment: Evaluate the compound's activity against various biological targets to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity and reduce potential side effects.
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Pharmacokinetic and Pharmacodynamic Studies: Investigate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its suitability for clinical use.
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